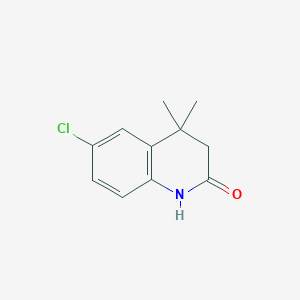![molecular formula C6H7BrN4 B1423675 [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide CAS No. 5595-14-2](/img/structure/B1423675.png)
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide
Vue d'ensemble
Description
“[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide” is a compound that belongs to the class of organic compounds known as triazolopyridines . It has been recognized for its potential in various biochemical, clinical, and pharmaceutical applications .
Synthesis Analysis
A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis
The molecular structure and vibrational spectra of [1,2,4]Triazolo[4,3-a]pyridin-3-amine were analyzed using the B3LYP/6-311G(2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo[4,3-a]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R22(8) graph .Applications De Recherche Scientifique
Structural and Optical Properties Research
- Application : The compound is used in the study of its structural and spectroscopic properties .
- Method : Its FTIR and FT-Raman spectra were recorded and analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies were also conducted .
- Results : The studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . Electron absorption and the luminescence spectra were measured and discussed in terms of the calculated singlet, triplet, HOMO and LUMO electron energies .
Antibacterial Activity Research
- Application : The compound is used in the synthesis of new triazolopyridine derivatives for testing their antibacterial activities .
- Method : The antibacterial activities of the synthesized derivatives were tested using the microbroth dilution method .
- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
Fatty Acid-Binding Proteins (FABPs) Research
- Application : Triazolopyridine derivatives, including [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide, are being studied for their potential therapeutic effects on disorders such as dyslipidemia, coronary heart disease, and diabetes .
- Method : The compound’s effects on FABP4 and FABP5, which are potential therapeutic targets for these disorders, are being investigated .
- Results : The results of these studies are not specified in the available information .
Antifungal Research
- Application : Triazolopyridine derivatives, including [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide, have been recognized as potential antifungal agents .
- Method : The specific methods of application or experimental procedures are not specified in the available information .
- Results : The results of these studies are not specified in the available information .
Insecticidal Research
- Application : Triazolopyridine derivatives, including [1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide, have been recognized as potential insecticidal agents .
- Method : The specific methods of application or experimental procedures are not specified in the available information .
- Results : The results of these studies are not specified in the available information .
Propriétés
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.BrH/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOUCOYHJGEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)
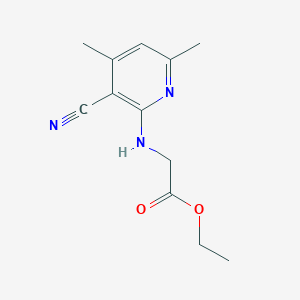
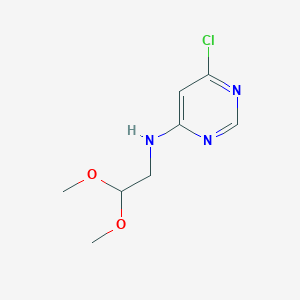


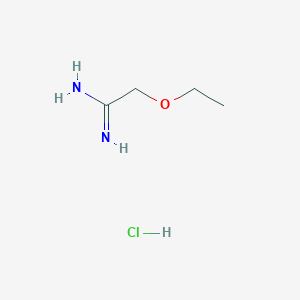
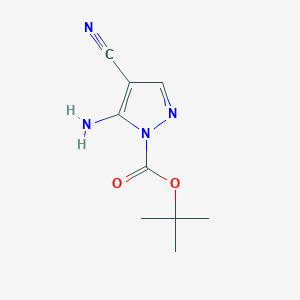
![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)


![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)

